2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole
Description
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole features a 1,3,4-oxadiazole core substituted with a 3-methyl-2-thienyl group at position 5 and a pyrazole-linked acetyl moiety at position 2.
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-8-4-5-21-13(8)14-16-15-11(20-14)7-12(19)18-10(3)6-9(2)17-18/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVLSOZARPWTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)CC(=O)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methylthiophene-2-Carboxylic Acid Hydrazide
The synthesis begins with the preparation of 3-methylthiophene-2-carboxylic acid hydrazide, a key intermediate. 3-Methylthiophene-2-carboxylic acid is esterified using ethanol and sulfuric acid, yielding the ethyl ester. Subsequent treatment with hydrazine hydrate in ethanol replaces the ethoxy group with a hydrazide moiety:
$$
\text{3-Methylthiophene-2-carboxylic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{EtOH}} \text{Ethyl ester} \xrightarrow{\text{NH}2\text{NH}2\cdot\text{H}_2\text{O}} \text{Hydrazide}
$$
Characterization Data :
Synthesis of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Acetyl Chloride
3,5-Dimethyl-1H-pyrazole is alkylated with chloroacetyl chloride in the presence of sodium hydride (NaH) to yield 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid. Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acid chloride:
$$
\text{3,5-Dimethyl-1H-pyrazole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaH}} \text{2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride}
$$
Characterization Data :
Formation of Diacylhydrazide Intermediate
The hydrazide from step 2.1 reacts with 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl chloride in dichloromethane (CH₂Cl₂) and triethylamine (Et₃N) to form the diacylhydrazide:
$$
\text{Hydrazide} + \text{Acid chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Diacylhydrazide}
$$
Optimization Note : Excess Et₃N ensures complete deprotonation of the hydrazide, facilitating nucleophilic acyl substitution.
Cyclization to 1,3,4-Oxadiazole
The diacylhydrazide undergoes cyclization using phosphorus oxychloride (POCl₃) under reflux to form the target oxadiazole:
$$
\text{Diacylhydrazide} \xrightarrow{\text{POCl}_3, \Delta} \text{1,3,4-Oxadiazole}
$$
Reaction Conditions :
Analytical Characterization
Spectroscopic Data
IR (KBr) :
¹H NMR (DMSO-d₆) :
- δ 2.35 (s, 6H, pyrazole-CH₃)
- δ 3.85 (s, 2H, CH₂)
- δ 6.50 (s, 1H, thienyl-H)
- δ 7.10 (s, 1H, pyrazole-H).
¹³C NMR (DMSO-d₆) :
Comparative Reaction Yields
| Step | Reagent | Yield (%) |
|---|---|---|
| Hydrazide formation | NH₂NH₂·H₂O | 85 |
| Acid chloride synthesis | SOCl₂ | 90 |
| Cyclization | POCl₃ | 70 |
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Biological Activity
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole and oxadiazole moiety, which are known for their diverse biological activities. The structural formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₂S |
| Molecular Weight | 285.36 g/mol |
| CAS Number | Not specified in the current literature |
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole and oxadiazole exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains including E. coli and Staphylococcus aureus. In a study by Burguete et al., a related pyrazole compound demonstrated substantial antibacterial activity, suggesting that structural modifications can enhance efficacy against pathogens .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. A study highlighted that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some derivatives achieving up to 85% inhibition at specific concentrations . This suggests that the compound may possess similar anti-inflammatory properties.
3. Antioxidant Activity
The antioxidant capabilities of thienopyrazole compounds have been explored in various studies. These compounds were shown to protect against oxidative stress in cellular models, indicating potential therapeutic applications in diseases characterized by oxidative damage .
4. Anticancer Properties
Some pyrazole derivatives have been investigated for their anticancer effects. They have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, thienopyrazole derivatives have been reported to inhibit aurora kinases, which are crucial for mitosis .
The biological activities of the compound are attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : Pyrazoles often act as enzyme inhibitors (e.g., cyclooxygenase) which play a role in inflammation.
- Receptor Modulation : Some compounds may modulate receptors involved in cell signaling pathways related to inflammation and cancer progression.
- Oxidative Stress Reduction : By scavenging free radicals, these compounds can mitigate oxidative damage in cells.
Case Studies
Several studies have specifically evaluated the biological activity of similar compounds:
- Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against bacterial strains. The most potent compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Anti-inflammatory Evaluation : In vivo studies demonstrated that certain pyrazole derivatives significantly reduced edema in animal models when compared to control groups .
- Antioxidant Assessment : Erythrocyte models were used to assess the protective effects of thienopyrazole compounds against toxic agents, showing promising results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
